

Application Note: Quantitative Analysis of Prolintane Hydrochloride using HPLC

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Compound of Interest

Compound Name: *Prolintane Hydrochloride*

Cat. No.: *B127742*

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Prolintane Hydrochloride**, utilizing it as an analytical reference standard. Prolintane, a stimulant and norepinephrine-dopamine reuptake inhibitor, is structurally classified as an amphetamine.^{[1][2]} This protocol is intended for research and forensic applications to ensure accurate and precise quantification.^{[1][2]} The method outlined is designed for implementation with standard HPLC systems equipped with UV detection.

Introduction

Prolintane Hydrochloride is a psychoactive compound with stimulant properties, making its accurate detection and quantification critical in forensic toxicology and pharmaceutical research.^{[3][4]} As a certified analytical reference material with a purity of $\geq 98\%$, its use is essential for method validation, quality control, and ensuring the reliability of experimental results.^{[2][5]} This document provides a comprehensive protocol for the isocratic HPLC analysis of **Prolintane Hydrochloride**, including system suitability, linearity, precision, and accuracy parameters.

Experimental Protocols

Materials and Reagents

- **Prolintane Hydrochloride Reference Standard (≥98% purity)**[\[2\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Orthophosphoric Acid (analytical grade)
- Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:

Parameter	Recommended Setting
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	25mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	258 nm [6]
Run Time	10 minutes

Preparation of Solutions

- **Mobile Phase Preparation:** Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 600 mL of the buffer with 400 mL of acetonitrile.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Prolintane Hydrochloride** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Data

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 3500
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%	< 1.0%

Table 2: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r ²)
1 - 100	≥ 0.999

Table 3: Precision

Precision Type	Concentration (µg/mL)	RSD (%)
Intra-day (n=6)	50	< 1.5%
Inter-day (n=6)	50	< 2.0%

Table 4: Accuracy (Recovery)

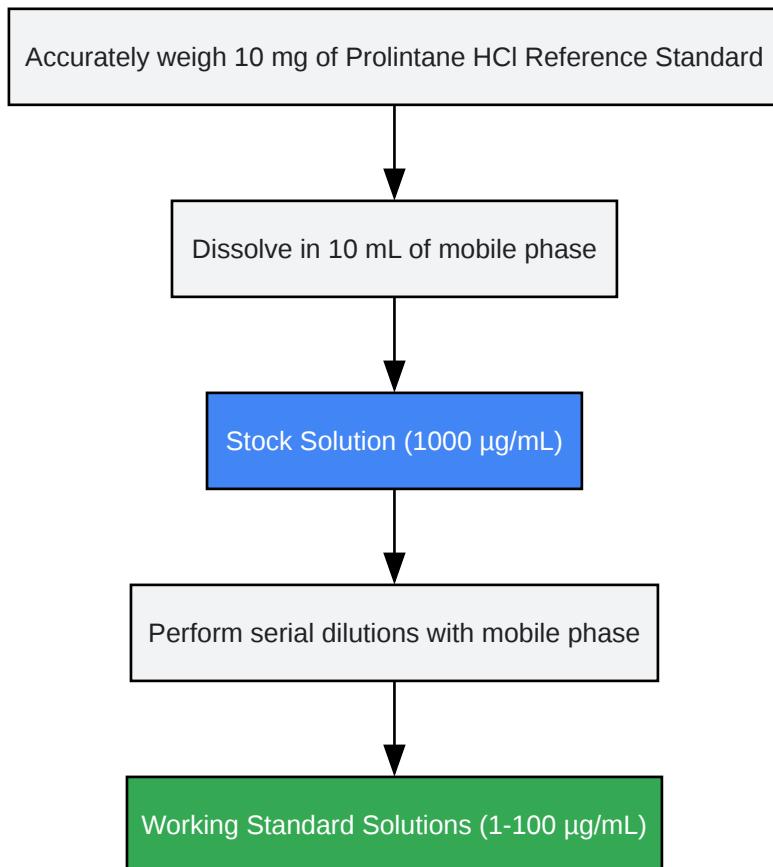
Spiked Concentration ($\mu\text{g/mL}$)	Mean Recovery (%)
25	98 - 102
50	98 - 102
75	98 - 102

Table 5: Limits of Detection and Quantitation

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	0.5
Limit of Quantitation (LOQ)	1.5

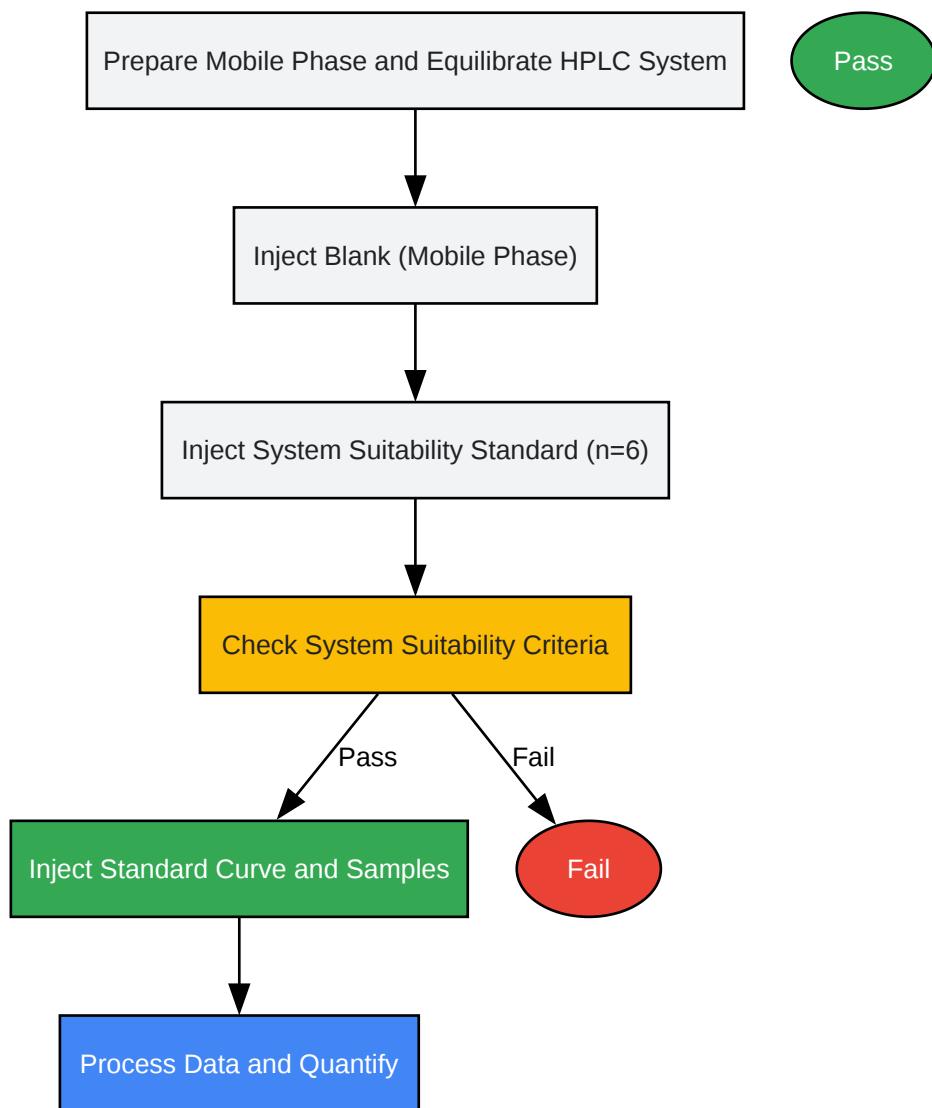
Visualized Workflows

The following diagrams illustrate the key processes involved in this analytical method.



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Caption: Preparation of Standard Solutions.

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Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantitative determination of **Prolintane Hydrochloride**. The use of a certified reference standard is paramount for achieving accurate results. The method demonstrates excellent linearity,

precision, and accuracy, making it suitable for routine analysis in research and forensic laboratories. The provided chromatographic conditions and validation data serve as a robust starting point for the implementation and adaptation of this method for specific analytical needs.

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